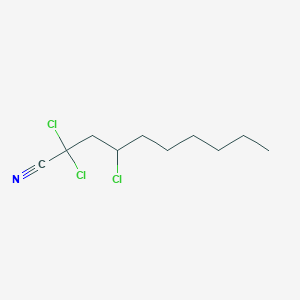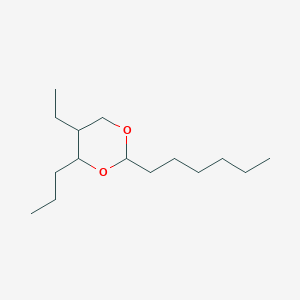
5-Ethyl-2-hexyl-4-propyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-hexyl-4-propyl-1,3-dioxane is a chemical compound belonging to the class of dioxanes Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-hexyl-4-propyl-1,3-dioxane typically involves the acetalization of aldehydes with diols. This reaction is acid-catalyzed and can be optimized by adjusting the amount and type of catalyst, reaction temperature, and solvent type. For instance, p-toluenesulfonic acid is often used as a homogeneous catalyst, and the reaction can proceed efficiently at room temperature with high selectivity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using heterogeneous catalysts such as acid-modified montmorillonite (MMT) K-10. This catalyst can achieve high conversion rates and selectivity, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-2-hexyl-4-propyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid and hydrochloric acid for acetalization, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in various substituted dioxanes .
Applications De Recherche Scientifique
5-Ethyl-2-hexyl-4-propyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: Its unique structure makes it a subject of study in biochemical research.
Industry: Used in the production of fragrances, cosmetics, and other consumer products.
Mécanisme D'action
The mechanism by which 5-Ethyl-2-hexyl-4-propyl-1,3-dioxane exerts its effects involves its interaction with molecular targets and pathways. It can form complexes with various biological molecules, influencing their function and activity. The exact pathways depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hexyl-1,3-dioxolane
- 2-Hexyl-4-methyl-1,3-dioxolane
- 2-Benzyl-5-hydroxy-1,3-dioxane
- 2-(1-Methylbutyl)-5-methyl-5-propyl-1,3-dioxane
Uniqueness
5-Ethyl-2-hexyl-4-propyl-1,3-dioxane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific molecular interactions and stability .
Propriétés
Numéro CAS |
6290-41-1 |
|---|---|
Formule moléculaire |
C15H30O2 |
Poids moléculaire |
242.40 g/mol |
Nom IUPAC |
5-ethyl-2-hexyl-4-propyl-1,3-dioxane |
InChI |
InChI=1S/C15H30O2/c1-4-7-8-9-11-15-16-12-13(6-3)14(17-15)10-5-2/h13-15H,4-12H2,1-3H3 |
Clé InChI |
NNOGRUBYPBTZDR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1OCC(C(O1)CCC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,4-Trimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14732551.png)
![N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B14732558.png)
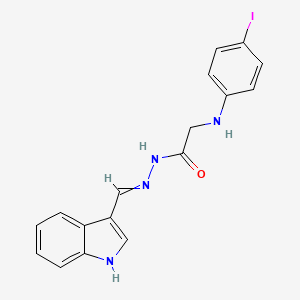
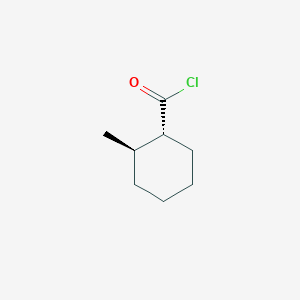
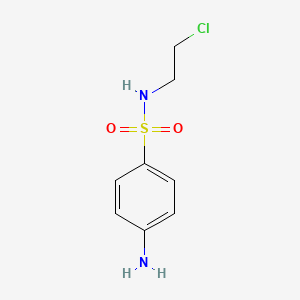
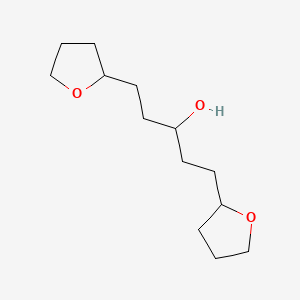
![2-Anthracenesulfonic acid, 1-amino-4-[[4-(benzoylamino)-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14732588.png)

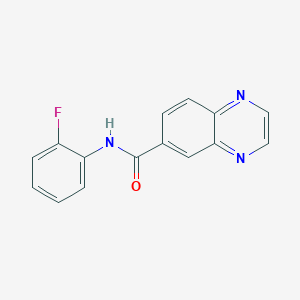
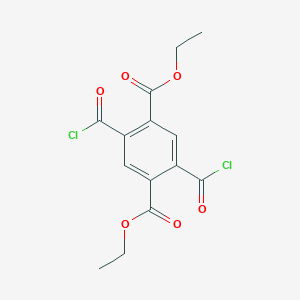
![1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione](/img/structure/B14732617.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]decanamide](/img/structure/B14732622.png)
